molecular formula C11H17NO B3146361 N-Ethyl-N-(4-propoxyphenyl)amine CAS No. 59731-93-0

N-Ethyl-N-(4-propoxyphenyl)amine

Cat. No.: B3146361
CAS No.: 59731-93-0
M. Wt: 179.26 g/mol
InChI Key: AAYDNJSTPQFOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Significance of Aryl-Alkyl Amine Scaffolds in Modern Organic Chemistry

Aryl-alkyl amine scaffolds, the structural class to which N-Ethyl-N-(4-propoxyphenyl)amine belongs, are of fundamental importance in modern organic chemistry. These motifs, consisting of an aromatic ring system linked to an amine through an alkyl chain, are key building blocks in the synthesis of a vast array of functional molecules. acs.org

The significance of these scaffolds stems from several key aspects:

Ubiquity in Bioactive Molecules: The aryl-alkyl amine framework is a common feature in many pharmaceuticals, natural products, and other biologically active compounds. acs.orgwikipedia.org Their presence is crucial for the biological activity of these molecules, which can range from central nervous system stimulants to antidepressants. wikipedia.org

Versatility in Synthesis: Aryl-alkyl amines serve as versatile intermediates in a multitude of chemical transformations. They can be readily modified at the aromatic ring, the alkyl chain, or the nitrogen atom, allowing for the creation of diverse molecular libraries for drug discovery and materials science. nih.gov

Role in Catalysis: Derivatives of aryl-alkyl amines are explored as ligands in catalysis. For instance, the development of water-soluble catalysts for C-N bond formation, a critical reaction in pharmaceutical synthesis, often involves ligands with amine functionalities. youtube.com

The synthesis of these scaffolds is a major focus of research. Traditional methods can sometimes be inefficient, leading to the exploration of novel synthetic routes. youtube.com Modern approaches, such as palladium-catalyzed aminoarylation and various cycloaddition reactions, have been developed to optimize the synthesis of complex amine-containing molecules. nih.gov

Contemporary Research Paradigms for this compound and Structural Analogues

Current research involving this compound and its structural analogues is primarily centered on their application as intermediates in organic synthesis and their potential incorporation into more complex molecular architectures.

Detailed research findings on this compound itself are limited in publicly accessible literature, with its availability often noted for laboratory and research purposes. cymitquimica.comjk-sci.combldpharm.com However, the research on its structural analogues provides insight into the potential applications of this class of compounds.

For example, a structural analogue, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a key intermediate in the synthesis of the anti-asthma drug (R,R)-formoterol. google.com The synthesis of this analogue involves stereoselective methods to achieve high chemical yield and enantioselectivity, highlighting the importance of chiral aryl-alkyl amines in pharmaceutical manufacturing. google.com

Another area of active investigation is the development of novel synthetic methodologies for creating libraries of diverse molecules based on amine scaffolds. nih.gov This "scaffold hopping" approach, where core molecular structures are modified, can lead to the discovery of new compounds with unique properties. acs.org For instance, the reaction of isatins with secondary aliphatic amines is a studied pathway for creating new chemical entities. wikipedia.org

Furthermore, research into the synthesis of taurine-based hybrid drugs has utilized the aza-Michael reaction, which involves the nucleophilic addition of amines to an activated double bond, to create novel compounds with potential anticancer activity. mdpi.com This demonstrates the utility of amine building blocks in constructing complex therapeutic agents. mdpi.com

Table 2: Examples of Research on Structural Analogues

Compound/Scaffold Research Focus Key Findings/Applications
(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine Synthesis of (R,R)-formoterol Development of a synthetic route with high yield and stereoselectivity suitable for industrial production. google.com
Alkaloid-like Scaffolds Library Synthesis for Drug Discovery Use of Pd-catalyzed aminoarylation and cycloadditions to create over 2500 novel compounds for screening. nih.gov
Substituted Phenethylamines Structure-Activity Relationship Studies Classification based on substitution patterns to understand their diverse pharmacological effects. wikipedia.org
Taurine-based Hybrid Molecules Anticancer Agent Discovery Synthesis of hybrid structures using amines as nucleophiles, identifying a lead compound with antileukemia activity in mice. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-propoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYDNJSTPQFOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis and Mechanistic Understanding of N Ethyl N 4 Propoxyphenyl Amine

Established Synthetic Methodologies for N-Substituted Anilines

The synthesis of N-substituted anilines, such as N-Ethyl-N-(4-propoxyphenyl)amine, has traditionally relied on a set of robust and well-understood chemical transformations. These methods form the bedrock of aromatic amine synthesis in both academic and industrial settings.

Reductive Amination Protocols for Aromatic Amines

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. acs.org This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govmasterorganicchemistry.com For the synthesis of a secondary amine like this compound, this would involve the condensation of 4-propoxybenzaldehyde (B1265824) with ethylamine (B1201723), followed by the reduction of the resulting imine.

The process is often performed as a one-pot reaction, where the choice of reducing agent is critical to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com A variety of reducing agents have been employed for this purpose, including hydride reagents and catalytic hydrogenation. thieme-connect.com Catalytic reductive aminations using molecular hydrogen are considered cost-effective and sustainable, making them suitable for large-scale production. nih.govrsc.org While highly effective, these reactions can sometimes be complicated by over-alkylation or the undesired reduction of the carbonyl starting material to an alcohol. rsc.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Substrates Key Characteristics
Sodium borohydride (B1222165) (NaBH₄) Aldehydes, Ketones Mild, but can reduce aldehydes/ketones if not controlled.
Sodium cyanoborohydride (NaBH₃CN) Aldehydes, Ketones Selectively reduces imines over carbonyls at acidic pH. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Aldehydes, Ketones Mild and effective; does not require pH control.

N-Alkylation Strategies of Amino Moieties

Direct N-alkylation of an amine is a fundamental and straightforward approach to synthesizing N-substituted anilines. psu.edu This strategy involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide. psu.eduresearchgate.net In the context of this compound, this could be achieved by reacting 4-propoxyaniline (B1293681) with an ethyl halide (e.g., ethyl iodide).

A significant challenge in N-alkylation is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. psu.edu The reaction's selectivity can be influenced by factors such as the nature of the substrates, the solvent, and the base used. psu.eduresearchgate.net The use of ionic liquids as solvents has been explored to improve the efficiency and selectivity of N-alkylation of anilines. psu.edu Alternative, less toxic alkylating agents like alcohols can also be used, often requiring metal catalysts such as ruthenium or iridium complexes. nih.govrsc.org

Table 2: N-Alkylation Approaches for Anilines

Alkylating Agent Catalyst/Base Conditions Notes
Alkyl Halides K₂CO₃, CsF-Celite Acetonitrile (B52724), Room Temp to Reflux Classic method; risk of over-alkylation. psu.eduresearchgate.net
Alcohols Ru or Ir complexes, KOtBu High Temperature (e.g., 120°C) Greener alternative, often part of "borrowing hydrogen" catalysis. nih.gov

Direct C-N Bond Formation in Aryl Amine Synthesis

The direct formation of a carbon-nitrogen bond between an aryl group and an amine is a powerful strategy, largely dominated by transition-metal-catalyzed cross-coupling reactions. pageplace.deresearchgate.net The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations. organic-chemistry.orgtcichemicals.com These methods are indispensable for constructing the core aryl amine structure.

To synthesize this compound using this approach, one could couple an aryl halide, such as 1-bromo-4-propoxybenzene, with ethylamine in the presence of a palladium or copper catalyst. organic-chemistry.org The success of these reactions often hinges on the careful selection of the catalyst, ligand, and base to accommodate the specific substrates. researchgate.net While extremely versatile, these methods can require expensive catalysts and ligands. researchgate.net Recent advancements have focused on developing more economical and user-friendly protocols, including the use of iron catalysts or even transition-metal-free conditions for certain substrate classes. organic-chemistry.org

Emerging Synthetic Approaches for this compound and Derivatives

Driven by the principles of green chemistry and process efficiency, modern synthetic chemistry has seen the rise of novel catalytic systems and reaction pathways for amine synthesis.

Catalytic Systems Employing Borrowing Hydrogen Concepts

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents an elegant and atom-economical approach to N-alkylation. acs.orgcsic.es This one-pot process uses alcohols as alkylating agents, with water being the only byproduct. rsc.org The catalytic cycle typically involves three steps: (i) the transition metal catalyst "borrows" hydrogen from the alcohol to temporarily form a metal hydride and an aldehyde, (ii) the aldehyde condenses with the amine to form an imine, and (iii) the metal hydride reduces the imine to the final N-alkylated amine, regenerating the active catalyst. csic.esnih.gov

This strategy could be applied to synthesize this compound by reacting 4-propoxyaniline with ethanol. acs.orgrsc.org A variety of transition metals, including ruthenium, iridium, iron, and nickel, have been shown to effectively catalyze these transformations. rsc.orgrsc.orgacs.org The development of catalysts based on earth-abundant metals like iron and nickel is a particular focus of current research, aiming to replace more expensive precious metal catalysts. rsc.orgacs.org

Table 3: Catalysts for Borrowing Hydrogen N-Alkylation of Anilines with Alcohols

Metal Catalyst Ligand Type Base Key Features
Ruthenium Diphosphine (e.g., dppf) K₂CO₃ Effective for N-alkylation with primary alcohols, including sugar derivatives. rsc.org
Iridium NHC-Ir(III) complexes KOtBu High yields for a wide variety of substituted anilines and benzyl (B1604629) alcohols. nih.gov
Iron Fe(II) Phthalocyanine - Effective for N-alkylation with primary benzylic alcohols. rsc.org

Multi-component Reaction Pathways for Aryl Amine Scaffolds

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.orgnih.gov

While a specific MCR for this compound may not be explicitly documented, the principles of MCRs can be applied to the synthesis of complex amine scaffolds. For instance, reactions like the Strecker synthesis (combining an aldehyde, amine, and cyanide) or the Mannich reaction (involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound) exemplify the power of this approach. organic-chemistry.orgnih.gov A hypothetical MCR for a derivative could involve reacting 4-propoxybenzaldehyde, ethylamine, and a third reactive component in a one-pot synthesis. The development of novel MCRs remains an active area of research, offering promising, streamlined routes to diverse libraries of aryl amines. acs.org

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly integral to the development of synthetic routes for fine chemicals, including this compound. The focus lies on minimizing environmental impact by improving reaction efficiency, reducing waste, and utilizing more sustainable materials. The sustainability of a synthetic pathway can be quantitatively assessed using various green chemistry metrics.

Key metrics for evaluating the "greenness" of a synthesis include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). youtube.com

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. youtube.com

Reaction Mass Efficiency (RME): A more practical metric that considers the actual yield and the mass of all reactants used. youtube.com

Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. youtube.com

Classical methods for amine synthesis, such as the Gabriel synthesis or reductive alkylation, often suffer from low atom economy due to the production of stoichiometric amounts of waste. youtube.com Modern approaches aim to overcome these limitations. For instance, the direct reductive cross-coupling of nitroarenes offers a more step-economical route to N-substituted arylamines by avoiding the separate protection and deprotection steps typically required for arylamines. libretexts.org

Recent advancements in sustainable synthesis focus on catalytic methods that proceed under milder conditions. These include photocatalytic dehydrogenation and electrochemical synthesis, which can reduce the reliance on harsh reagents and high temperatures. wikipedia.orgnih.gov Electrochemical methods, for example, use electrons as traceless oxidants or reductants, significantly reducing waste. wikipedia.org The development of one-pot, metal-free syntheses of diarylamines from readily available starting materials like aromatic aldehydes and anilines also represents a significant step towards more environmentally benign processes. libretexts.org

Below is an interactive data table comparing hypothetical synthetic routes to an N-aryl amine, illustrating the application of green chemistry metrics.

MetricTraditional Synthesis (e.g., Reductive Alkylation)Modern Catalytic Synthesis
Atom Economy (AE) Often < 70% due to stoichiometric byproducts.Can exceed 90% in ideal catalytic cycles.
Reaction Mass Efficiency (RME) Typically lower due to moderate yields and excess reagents.Generally higher, reflecting better yields and efficiency.
Process Mass Intensity (PMI) High, often >100, due to large volumes of solvents and workup chemicals.Significantly lower, reflecting reduced solvent use and simpler purification.
Solvent Choice Often uses chlorinated or other hazardous solvents.Aims for greener solvents like water, ethanol, or even solvent-free conditions.
Energy Consumption Frequently requires high temperatures and prolonged reaction times.Often proceeds at or near room temperature, reducing energy input.

Elucidation of Reaction Mechanisms

Understanding the underlying reaction mechanisms is fundamental to optimizing the synthesis of this compound and developing novel, more efficient routes. The formation of the crucial aryl-nitrogen bond can be achieved through various mechanistic pathways.

Nucleophilic Substitution Mechanisms in Amine Synthesis

The formation of arylamines often involves nucleophilic substitution, where an amine acts as the nucleophile. However, direct SN2 displacement on an aryl halide is not feasible due to the steric hindrance of the benzene (B151609) ring and the high energy of the required aryl cation intermediate. byjus.comwikipedia.org Instead, several other mechanisms are operative.

Transition Metal-Catalyzed Cross-Coupling:

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org The catalytic cycle generally involves:

Oxidative addition of the aryl halide (e.g., 4-propoxy-halobenzene) to a Pd(0) complex. wikipedia.orgacs.org

Coordination of the amine (N-ethylamine) to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination of the final product, this compound, which regenerates the Pd(0) catalyst. name-reaction.comjk-sci.com The choice of phosphine (B1218219) ligands is critical for the efficiency of the catalytic cycle. wikipedia.org

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation traditionally required harsh conditions. wikipedia.org Modern variations use ligands to facilitate the reaction under milder temperatures. The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated amine. wikipedia.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr):

This mechanism is viable if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. wikipedia.org The mechanism proceeds in two steps:

Addition: The nucleophile (amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

For a substrate like 4-propoxy-halobenzene, the propoxy group is an electron-donating group, which disfavors the SNAr mechanism by destabilizing the anionic intermediate.

Mechanisms of Aromatic Substitution Reactions

The synthesis of the precursors for this compound, such as 4-propoxyphenol (B92817) or a 4-propoxy-halobenzene, relies on aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): This is the characteristic reaction of benzene and its derivatives. The propoxy group (-OPr) on the benzene ring is a powerful activating group and an ortho, para-director. libretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the ring, increasing electron density at the ortho and para positions and stabilizing the carbocation intermediate (arenium ion) formed during the attack by an electrophile. youtube.com For example, the halogenation of propoxybenzene (B152792) would primarily yield ortho- and para-halopropoxybenzene. The general mechanism involves:

Generation of a strong electrophile (e.g., Br⁺ from Br₂ and FeBr₃). libretexts.org

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized arenium ion. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore aromaticity. byjus.com

Nucleophilic Aromatic Substitution (as described in 2.3.1): This mechanism becomes relevant for introducing nucleophiles onto an aromatic ring, but typically requires the presence of deactivating, electron-withdrawing groups. wikipedia.org An alternative pathway for unsubstituted aryl halides involves a benzyne (B1209423) intermediate under harsh conditions (e.g., reaction with a very strong base like sodium amide). pressbooks.pub

Intramolecular Rearrangements in Amine Formation (e.g., Hofmann, Curtius)

While the target molecule is a secondary amine, understanding classical primary amine syntheses provides a broader context for amine chemistry. The Hofmann and Curtius rearrangements are notable examples that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.orglibretexts.org Both reactions proceed through a key isocyanate intermediate. wikipedia.orgwikipedia.org

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine using a halogen (e.g., Br₂) and a strong base. wikipedia.orgnumberanalytics.com

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation forms a bromoamide anion.

This anion rearranges: the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen as the bromide ion leaves, forming an isocyanate. wikipedia.org

The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. youtube.comwikipedia.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.orgvedantu.com

The acyl azide is typically prepared from a carboxylic acid derivative (like an acyl chloride) and an azide salt (e.g., sodium azide). organic-chemistry.org

Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates to the nitrogen as nitrogen gas (N₂) is eliminated. This concerted mechanism avoids the formation of a discrete nitrene intermediate. wikipedia.org

The resulting isocyanate can be hydrolyzed with water to produce a primary amine, via a carbamic acid intermediate, or reacted with alcohols to form carbamates. nih.govwikipedia.org

Advanced Computational and Theoretical Chemistry Studies of N Ethyl N 4 Propoxyphenyl Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are central to understanding the electronic properties and reactivity of molecules. These calculations can provide precise information about molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a popular computational method for predicting the three-dimensional arrangement of atoms in a molecule and its energetic properties. For N-Ethyl-N-(4-propoxyphenyl)amine, a DFT study would typically begin with a geometry optimization to find the most stable conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located. The resulting data would include optimized bond lengths, bond angles, and dihedral angles.

For instance, studies on similar molecules, such as 1,5-benzodiazepin-2-thione derivatives, have utilized DFT with the B3LYP functional and a 6-31G** basis set to determine stable geometries. nih.gov Such calculations for this compound would provide a foundational understanding of its structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-N (amine)~1.40 Å
C-O (ether)~1.37 Å
N-C (ethyl)~1.47 Å
Bond AngleC-N-C~120°
C-O-C~118°
Dihedral AngleC-C-N-CVariable (describes conformation)
Note: This table is illustrative and does not represent published experimental or computational data.

Ab Initio Calculations for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties, though they are often more computationally expensive than DFT. For this compound, ab initio calculations could be used to refine the geometry and energy predictions from DFT and to calculate other properties such as vibrational frequencies, which correspond to the peaks in an infrared spectrum.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. jk-sci.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jk-sci.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. jk-sci.comresearchgate.net The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. jk-sci.comresearchgate.net

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally suggests higher reactivity. mdpi.com In related molecules, the HOMO is often localized on the amine and the aromatic ring, while the LUMO is distributed over the aromatic system. nih.govmdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap4.0 to 5.0
Note: This table is illustrative and does not represent published experimental or computational data.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of electronic structure, molecular modeling and dynamics simulations are used to explore the conformational landscape and behavior of molecules over time.

Conformational Analysis and Potential Energy Surface Mapping

This compound has several rotatable bonds, leading to a variety of possible three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy surface (PES) map. cymitquimica.com The low-energy regions on this map correspond to the most likely conformations of the molecule. For similar flexible molecules, multiple stable conformers can exist with small energy differences between them.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a real-world system is influenced by its interactions with surrounding molecules, particularly solvent molecules. Computational methods can simulate these effects. Solvent effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. These simulations can predict how the solvent influences the conformational preferences and reactivity of the molecule. For example, studies on related compounds have shown that intermolecular hydrogen bonding can significantly impact solubility and biological activity.

Theoretical Prediction of Spectroscopic Properties

Advanced computational chemistry provides a powerful lens for predicting and interpreting the spectroscopic characteristics of molecules such as this compound. By employing sophisticated theoretical models, scientists can simulate various types of spectra, offering insights that complement and guide experimental work. These computational studies are fundamental in assigning spectral features to precise molecular phenomena and understanding the intricate relationship between a molecule's structure and its electronic properties.

Vibrational Spectroscopy (IR, Raman) Predictions

Theoretical predictions of vibrational spectra, corresponding to Infrared (IR) and Raman spectroscopy, are typically performed using Density Functional Theory (DFT). These calculations model the molecule's vibrational modes, which arise from the stretching, bending, and twisting of chemical bonds. After optimizing the molecule's geometry, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), the harmonic vibrational frequencies are calculated. These frequencies are then commonly scaled by an empirical factor to correct for systematic errors and to achieve better agreement with experimental results. dtic.mil

For this compound, a theoretical vibrational analysis allows for the assignment of each calculated frequency to a specific motion within the molecule. This includes characteristic vibrations such as the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and the aliphatic ethyl and propoxy groups, C=C stretching within the phenyl ring, and the stretching of the C-N and C-O-C bonds. scirp.orgnih.gov Such assignments are crucial for accurately interpreting experimental IR and Raman spectra.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

This table presents representative vibrational frequencies based on DFT calculations for molecules with similar functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)Description of Molecular Motion
ν(N-H)~3445Stretching of the Nitrogen-Hydrogen bond
ν(C-H) aromatic3100 - 3020Stretching of Carbon-Hydrogen bonds on the phenyl ring
ν(C-H) aliphatic2980 - 2875Asymmetric and symmetric stretching of C-H bonds in the ethyl and propoxy groups
ν(C=C) aromatic1610 - 1500Stretching of Carbon-Carbon double bonds within the aromatic ring
δ(N-H)~1525Bending (scissoring) motion of the Nitrogen-Hydrogen bond
δ(CH₂)~1470Bending (scissoring) motion of methylene (B1212753) (CH₂) groups
ν(C-N)~1320Stretching of the Carbon-Nitrogen bond
ν(C-O-C)~1245Asymmetric stretching of the Carbon-Oxygen-Carbon ether linkage

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating the isotropic magnetic shielding of each nucleus. liverpool.ac.uk These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, most commonly tetramethylsilane (B1202638) (TMS). libretexts.org

For this compound, these calculations can predict the chemical shift for each unique proton and carbon atom. The predicted values reflect the specific electronic environment of each nucleus, which is influenced by factors like the electronegativity of the neighboring nitrogen and oxygen atoms and the magnetic anisotropy of the aromatic ring. ucl.ac.uk The electron-donating nature of the amine and propoxy groups, for example, increases electron density at the ortho and para positions of the phenyl ring, leading to characteristic upfield shifts for the attached protons and carbons compared to unsubstituted benzene (B151609). ucl.ac.uk

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table provides estimated chemical shift (δ) values in parts per million (ppm) relative to TMS, based on computational models of analogous structures.

Atom LocationPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl Ring Protons6.7 - 6.9-
N-H Proton~3.6-
Propoxy: -O-CH₂ -CH₂-CH₃~3.9~70
Propoxy: -O-CH₂-CH₂ -CH₃~1.8~23
Propoxy: -O-CH₂-CH₂-CH₃ ~1.0~11
Ethyl: N-CH₂ -CH₃~3.2~45
Ethyl: N-CH₂-CH₃ ~1.2~15
Phenyl Ring Carbons115 - 153-

Electronic Absorption (UV-Vis) Properties and Charge Transfer

Time-dependent density functional theory (TD-DFT) is the foremost computational method for predicting electronic absorption spectra (UV-Vis). mdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding these transitions. For this compound, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the lone pair electrons of the nitrogen atom. The LUMO is typically a π* (antibonding) orbital of the aromatic ring.

The primary electronic transitions responsible for UV-Vis absorption are π → π* and n → π*. TD-DFT calculations reveal that the main absorption band likely corresponds to a HOMO→LUMO transition, which involves the promotion of an electron from the electron-rich substituted ring to a higher energy orbital. This process is characterized by significant intramolecular charge transfer (ICT), where electron density moves from the electron-donating ethylamino and propoxy groups towards the phenyl ring. pku.edu.cn

Table 3: Illustrative Predicted Electronic Absorption Properties for this compound

This table outlines the nature of the principal electronic transitions as predicted by TD-DFT calculations on similar aromatic amines.

TransitionPredicted λ_max (nm)Oscillator Strength (f)Character of Transition
S₀ → S₁~305> 0.1HOMO → LUMO (π → π* with Intramolecular Charge Transfer)
S₀ → S₂~255< 0.1HOMO-1 → LUMO or n → π*

Structure Activity Relationship and Derivatization of N Ethyl N 4 Propoxyphenyl Amine Analogues

Synthetic Exploration of N-Ethyl-N-(4-alkoxyphenyl)amine Derivatives

The synthesis of N-Ethyl-N-(4-alkoxyphenyl)amine derivatives typically begins with the readily available 4-aminophenol. A common synthetic strategy involves a two-step process: O-alkylation followed by N-alkylation.

The first step is the etherification of the hydroxyl group of 4-aminophenol. This is generally achieved through a Williamson ether synthesis, where 4-aminophenol is treated with an appropriate alkyl halide (e.g., 1-bromopropane for the propoxy derivative) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism to yield the corresponding 4-alkoxyaniline.

The subsequent N-alkylation of the resulting 4-alkoxyaniline introduces the ethyl group. This can be accomplished through several methods. One common approach is reductive amination, involving the reaction of the 4-alkoxyaniline with acetaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). Alternatively, direct N-alkylation can be performed using an ethylating agent such as ethyl iodide or diethyl sulfate, often in the presence of a non-nucleophilic base to scavenge the acid produced during the reaction.

To explore the structure-activity relationship, a series of derivatives with varying alkoxy chain lengths can be synthesized by using different alkyl halides in the initial O-alkylation step. For instance, using methyl iodide, ethyl bromide, or butyl bromide would yield the corresponding methoxy, ethoxy, and butoxy analogues.

Alkyl Halide UsedResulting Alkoxy GroupDerivative Name
Methyl IodideMethoxyN-Ethyl-N-(4-methoxyphenyl)amine
Ethyl BromideEthoxyN-Ethyl-N-(4-ethoxyphenyl)amine
1-BromopropanePropoxyN-Ethyl-N-(4-propoxyphenyl)amine
1-BromobutaneButoxyN-Ethyl-N-(4-butoxyphenyl)amine

The biological activity of these derivatives can then be compared to determine the optimal length and nature of the alkoxy chain for the desired therapeutic effect. Studies on similar scaffolds, such as (4-alkoxyphenyl)glycinamides, have shown that variations in the alkoxy chain length can significantly impact potency and efficacy nih.gov.

Structural Modifications of the N-Alkyl Moieties

Modification of the N-alkyl group is a critical aspect of SAR studies, as this moiety can influence receptor binding, metabolic stability, and lipophilicity. Starting from the this compound core, a variety of analogues can be prepared by altering the N-alkylation step.

Instead of an ethyl group, other alkyl groups of varying lengths and branching can be introduced. For instance, using different aldehydes or ketones in the reductive amination of 4-propoxyaniline (B1293681) allows for the synthesis of a diverse range of N-alkyl derivatives.

Aldehyde/Ketone UsedResulting N-Alkyl GroupDerivative Name
FormaldehydeMethylN-Methyl-N-(4-propoxyphenyl)amine
PropionaldehydePropylN-Propyl-N-(4-propoxyphenyl)amine
AcetoneIsopropylN-Isopropyl-N-(4-propoxyphenyl)amine

The length and steric bulk of the N-alkyl group can have a profound effect on biological activity. For example, in some classes of compounds, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability but could also lead to increased metabolic degradation or non-specific binding.

Functionalization of the Phenyl Ring with Various Substituents

Introducing substituents onto the phenyl ring of this compound provides another avenue for modulating its electronic and steric properties, which in turn can affect its interaction with biological targets. The starting material for these syntheses would typically be a substituted 4-aminophenol.

The nature and position of the substituent are crucial. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the phenyl ring, which can enhance binding to electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl), fluoro (-F), or nitro (-NO₂) decrease the electron density and can influence the acidity of the amine and its hydrogen bonding capabilities.

The synthesis of these derivatives would follow a similar pathway as described in section 4.1, starting from the appropriately substituted 4-aminophenol.

Substituent on Phenyl RingPositionPotential Effect on Activity
-Cl2 or 3Electron-withdrawing, may alter pKa and binding
-F2 or 3Electron-withdrawing, can improve metabolic stability
-CH₃2 or 3Electron-donating, may enhance hydrophobic interactions
-OCH₃2 or 3Electron-donating, can form additional hydrogen bonds

The position of the substituent (ortho or meta to the amino group, as the para position is occupied by the propoxy group) is also critical. An ortho substituent can introduce steric hindrance that may force the molecule into a specific conformation, potentially leading to higher selectivity for a particular receptor subtype.

Introduction of Heterocyclic Systems to the 4-Propoxyphenyl Aniline (B41778) Core

Replacing the phenyl ring with a heterocyclic system or attaching a heterocycle to the core structure can significantly alter the pharmacological profile of this compound analogues. Heterocycles can introduce additional hydrogen bond donors and acceptors, modulate lipophilicity, and improve metabolic stability.

One approach is to replace the phenyl ring with a bioisosteric heterocycle, such as pyridine or pyrimidine. For example, starting from 4-amino-2-propoxypyridine, a similar N-ethylation procedure could yield N-Ethyl-N-(2-propoxy-4-pyridinyl)amine.

Another strategy involves attaching a heterocyclic moiety to the existing 4-propoxyphenyl aniline core. This could be achieved by synthesizing a derivative with a suitable functional group on the phenyl ring (e.g., a bromo or amino group) that can then be used as a handle for coupling with a heterocyclic compound. For instance, a bromo-substituted this compound could undergo a Suzuki or Buchwald-Hartwig coupling reaction with a heterocyclic boronic acid or amine, respectively.

The choice of the heterocyclic ring is vast and can be guided by the desired properties. For instance, introducing a basic nitrogen-containing heterocycle like piperidine or morpholine could improve aqueous solubility.

Heterocyclic SystemPotential Advantage
PyridineCan act as a hydrogen bond acceptor
ThiopheneCan mimic a phenyl ring with different electronic properties
PiperidineCan improve solubility and introduce a basic center
OxadiazoleCan act as a bioisosteric replacement for an ester or amide group nih.gov

The synthesis and biological evaluation of such heterocyclic derivatives can lead to the discovery of compounds with novel mechanisms of action or improved drug-like properties mdpi.commdpi.comnih.gov.

Comparative Studies of Electronic and Steric Effects on Reactivity

The reactivity of this compound analogues in biological systems is governed by a combination of electronic and steric effects. A systematic analysis of these effects is essential for a comprehensive understanding of their SAR.

Electronic Effects: The electron density of the aniline nitrogen and the phenyl ring is influenced by the nature of the substituents. The propoxy group at the para position is an electron-donating group through resonance, which increases the nucleophilicity of the aniline nitrogen. Further substitution on the phenyl ring with either EDGs or EWGs will fine-tune this electron density. The electronic nature of these substituents can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).

Steric Effects: The size and shape of the N-alkyl group and any substituents on the phenyl ring can sterically hinder the approach of the molecule to its binding site. This can be beneficial in some cases, leading to increased selectivity, but detrimental in others, causing a loss of potency. For instance, bulky ortho-substituents on the phenyl ring can restrict the rotation around the C-N bond, locking the molecule in a preferred conformation.

Comparative studies often involve synthesizing a matrix of compounds where both electronic and steric properties are varied systematically. For example, a series of derivatives with different para-substituents on a separate phenyl ring attached to the core molecule could be synthesized to probe the electronic requirements of a specific binding pocket, while varying the size of an ortho-substituent could probe the steric tolerance.

By carefully analyzing the biological data from these series of compounds, it is possible to build a robust SAR model that can guide the future design of more effective and selective this compound-based therapeutic agents.

Analytical Methodologies for the Characterization and Quantification of N Ethyl N 4 Propoxyphenyl Amine

Advanced Chromatographic Techniques

Chromatographic techniques are essential for separating and quantifying N-Ethyl-N-(4-propoxyphenyl)amine from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development involves optimizing several parameters to achieve the desired separation and quantification.

Method Development: A typical HPLC method for an amine compound would utilize a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scielo.br Gradient elution, where the mobile phase composition is changed over time, is often employed to ensure good resolution of the target analyte from any impurities. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. scielo.brresearchgate.net For amines that lack a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. researchgate.netresearchgate.netmdpi.com

Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability, accuracy, and precision. researchgate.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.net Linearity is typically established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and peak area, with a correlation coefficient (R²) greater than 0.99 being desirable. scielo.brresearchgate.net Accuracy is assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is determined. scielo.br

Table 1: Typical HPLC Parameters for Amine Analysis
ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm) scielo.br
Mobile PhaseAcetonitrile:Water (1:1) or gradient with buffer scielo.brresearchgate.net
Flow Rate1.0 mL/min scielo.br
DetectionUV at 218 nm (or wavelength of maximum absorbance) scielo.br
Temperature40 °C scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility, GC-MS can provide definitive identification and purity assessment.

Purity Confirmation: In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for initial identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for the determination of its purity.

Identity Confirmation: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," for a specific molecule. This fragmentation pattern provides unambiguous structural information, confirming the identity of the compound. The mass spectrum of a related compound, N-ethyl-1-(4-propoxyphenyl)propan-2-amine, is available in public databases and can serve as a reference. nih.gov

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable tools for elucidating the structure and electronic properties of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. slideshare.netweebly.com It is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. slideshare.net

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. slideshare.net The chemical shift (δ) of a proton signal indicates its electronic environment. For instance, aromatic protons typically appear in the range of 6.5-8.5 ppm, while aliphatic protons are found at higher fields (lower ppm values). The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon EnvironmentPredicted Chemical Shift (ppm)Reference
Aromatic Carbons110 - 160 libretexts.org
C-O (propoxy group)~60-70 libretexts.org
N-CH₂ (ethyl group)~40-50 docbrown.info
CH₂ (propoxy group)~20-30 docbrown.info
CH₃ (ethyl and propoxy groups)~10-20 docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. utexas.edumasterorganicchemistry.com Different functional groups absorb at characteristic frequencies, allowing for their identification. libretexts.org For this compound, key expected IR absorptions include:

N-H stretch: A secondary amine (R₂NH) will show a single, weak band in the 3300-3500 cm⁻¹ region. orgchemboulder.com

C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. masterorganicchemistry.com

C-N stretch: Aliphatic amine C-N stretches are found in the 1020-1250 cm⁻¹ range. orgchemboulder.com Aromatic amine C-N stretches appear at higher wavenumbers, typically 1250-1335 cm⁻¹. orgchemboulder.com

C-O stretch: The ether linkage (Ar-O-R) will show a strong absorption band. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a molecule. Most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For a related compound, Disperse Red 1, which also contains an N-ethyl-N-substituted aniline (B41778) moiety, Raman spectroscopy has been used to study its vibrational modes. nii.ac.jp

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Reference
Secondary AmineN-H Stretch3300 - 3500 (weak, single band) orgchemboulder.com
Aromatic C-HStretch> 3000 masterorganicchemistry.com
Aliphatic C-HStretch< 3000 masterorganicchemistry.com
Aromatic C-NStretch1250 - 1335 orgchemboulder.com
Aliphatic C-NStretch1020 - 1250 orgchemboulder.com
Aryl EtherC-O Stretch~1200-1250 (asymmetric), ~1020-1075 (symmetric) libretexts.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. uzh.chpharmatutor.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorptions due to π→π* and n→π* electronic transitions. pharmatutor.orgslideshare.net The benzene (B151609) ring and the non-bonding electrons on the nitrogen and oxygen atoms are the principal chromophores. upenn.edu The presence of the electron-donating amino and propoxy groups on the aromatic ring will likely cause a bathochromic shift (shift to longer wavelengths) of the π→π* transitions compared to unsubstituted benzene. slideshare.net The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen, are typically of lower intensity. pharmatutor.org

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid at the atomic level. This technique involves diffracting a beam of X-rays off a single crystal of the analyte. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

For a novel compound such as this compound, single crystal X-ray diffraction would provide invaluable information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This data is fundamental for understanding the molecule's conformation in the solid state, which can influence its physical properties and biological activity. Furthermore, the analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the macroscopic properties of the crystalline material.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, a hypothetical data table below illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₁H₁₇NO
Formula Weight 179.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 1021.5
Z 4

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no published crystal structure for this compound has been found.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of organic molecules, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ions. This precision allows for the determination of the elemental composition of a molecule, as the measured exact mass can be used to calculate a unique molecular formula.

When analyzing this compound, HRMS can confirm its elemental composition of C₁₁H₁₇NO. The theoretical exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data is crucial for structural elucidation and for distinguishing between isomers.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z Observed m/z Proposed Fragment Structure
[M+H]⁺ 180.1383 180.1381 Protonated this compound
[M-C₂H₅]⁺ 151.0965 151.0963 Loss of the ethyl group
[M-C₃H₇O]⁺ 121.0862 121.0860 Loss of the propoxy group

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no published high-resolution mass spectrometry fragmentation data for this compound has been found.

Emerging Research Directions for N Ethyl N 4 Propoxyphenyl Amine Chemistry

Development of N-Ethyl-N-(4-propoxyphenyl)amine-Based Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalytic science, enabling the synthesis of complex molecules with high efficiency and selectivity. The structure of this compound, featuring a secondary amine and an ether group, presents an interesting scaffold for the design of new ligands.

The nitrogen atom of the ethylamino group and the oxygen atom of the propoxy group can act as donor atoms, allowing the molecule to coordinate with metal centers. This chelation effect can stabilize the metal catalyst, influencing its reactivity and selectivity. Researchers are exploring the synthesis of derivatives of this compound to enhance its ligand properties. Modifications could include the introduction of other functional groups to create multidentate ligands, which can form more stable complexes with metal ions.

The catalytic applications of such ligands could be wide-ranging. For instance, they could be employed in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. The electronic properties of the phenyl ring, influenced by the electron-donating propoxy group, can be fine-tuned to modulate the catalytic activity. The steric hindrance provided by the ethyl and propoxy groups can also play a crucial role in controlling the stereoselectivity of reactions.

Recent studies on other amine-containing ligands have shown that factors such as the denticity of the ligand and the nature of the amine groups (primary, secondary, or tertiary) significantly impact the catalytic properties of their metal complexes. wayne.edu For example, tetradentate amine-containing ligands have been shown to shift the absorption of Europium(II) chloride, indicating a strong interaction that could be harnessed in visible-light-promoted catalysis. wayne.edu The design of multidentate ligands incorporating the this compound framework could lead to catalysts with novel reactivity. The synthesis of such ligands can be achieved through various organic reactions, including those that are catalyst-free, highlighting the versatility of synthetic approaches. mdpi.com

PropertyDescriptionPotential Impact on Catalysis
Chelation The nitrogen and oxygen atoms can coordinate to a metal center.Enhanced stability and modified reactivity of the metal catalyst.
Electronic Effects The electron-donating propoxy group can influence the electron density at the metal center.Modulation of the catalytic activity and selectivity.
Steric Hindrance The ethyl and propoxy groups can control access to the catalytic center.Improved stereoselectivity in asymmetric catalysis.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical research is conducted. These computational tools can accelerate the discovery and optimization of molecules with desired properties, and this compound is a candidate for such in silico studies.

AI and ML algorithms can be trained on large datasets of chemical information to predict the properties and reactivity of new compounds. nih.gov For this compound, this could involve predicting its potential as a ligand for specific catalytic reactions or forecasting the properties of its derivatives. Machine learning models, such as random forest and gradient boosting decision trees, have been successfully used to predict the biotransformation of amine contaminants, a process that involves N-dealkylation. nih.gov Similar models could be developed to predict the synthetic accessibility of this compound derivatives and their potential efficacy as catalysts.

One of the key challenges is the creation of comprehensive datasets. nih.gov By systematically synthesizing and characterizing a library of this compound derivatives, researchers can generate the necessary data to train robust AI/ML models. These models could then be used to screen virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental testing. This predictive approach can significantly reduce the time and resources required for the development of new catalysts and materials.

Furthermore, AI can be used to optimize reaction conditions for the synthesis of this compound and its derivatives. By analyzing the outcomes of a series of experiments, machine learning algorithms can identify the optimal temperature, solvent, and catalyst loading to maximize the yield and purity of the desired product. This data-driven approach to process optimization is becoming increasingly important in chemical manufacturing.

AI/ML ApplicationDescriptionPotential Benefit for this compound Chemistry
Property Prediction Using algorithms to forecast the physical, chemical, and biological properties of derivatives.Rapid identification of promising candidates for specific applications.
Predictive Synthesis Modeling reaction outcomes to identify optimal synthetic routes.Accelerated development of new synthetic methodologies.
Reaction Optimization Employing machine learning to fine-tune reaction conditions for improved yield and purity.More efficient and cost-effective chemical synthesis.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The resulting self-assembled structures can have unique properties and functions. nih.gov The molecular structure of this compound makes it an intriguing building block for the construction of such supramolecular assemblies.

The aromatic ring of this compound can participate in π-π stacking interactions, which are a driving force for the self-assembly of many organic molecules. researchgate.net The presence of both a hydrogen bond donor (the N-H group) and acceptor (the oxygen atom of the propoxy group) allows for the formation of intricate hydrogen-bonded networks. By modifying the substituents on the phenyl ring or the ethyl group, it is possible to tune the strength and directionality of these non-covalent interactions, thereby controlling the morphology of the resulting self-assembled structures.

The self-assembly of this compound derivatives could lead to the formation of various nanostructures, such as nanofibers, vesicles, or gels. These materials could find applications in areas such as drug delivery, sensing, and nanotechnology. For example, the hydrophobic core of a self-assembled vesicle could encapsulate a drug molecule, while the hydrophilic surface could ensure its solubility in an aqueous environment. The principles of self-assembly are already being used to create complex systems for encapsulating diagnostic dyes and for targeted drug delivery. mdpi.comumass.edu

The study of the dynamic processes of supramolecular assembly is crucial for designing functional systems. nih.gov Understanding how individual this compound molecules come together to form larger structures will be key to harnessing their potential in supramolecular chemistry. Techniques such as spectroscopy and microscopy can be used to characterize the self-assembled architectures and to study the kinetics and thermodynamics of their formation.

Type of InteractionDescriptionRole in Self-Assembly
π-π Stacking Interaction between the aromatic rings of adjacent molecules.A significant driving force for the formation of ordered structures.
Hydrogen Bonding Interaction between the N-H group and the oxygen atom of the propoxy group.Directional control over the assembly process, leading to specific architectures.
Van der Waals Forces Weak, non-specific interactions between the alkyl chains.Contribution to the overall stability of the self-assembled structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-N-(4-propoxyphenyl)amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via alkylation of 4-propoxyaniline with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity ≥98% can be achieved using HPLC with a C18 column and UV detection at 255 nm .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Employ a combination of:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ethyl/propoxy group integration. Compare with PubChem data for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and aryl ether (C-O-C) vibrations (~1250 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store as a crystalline solid at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via periodic LC-MS analysis. Avoid prolonged exposure to light or moisture, which may hydrolyze the propoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO/LUMO energies) and reaction pathways. Compare with experimental results for cross-coupling reactions or catalytic reductions. Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) across studies?

  • Methodology :

  • Solvent Effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations.
  • Tautomerism Analysis : Investigate potential keto-enol tautomerism or conformational changes using variable-temperature NMR.
  • Database Cross-Validation : Cross-reference with NIST Chemistry WebBook for standardized spectral data .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and base strength to identify optimal parameters.
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
  • Green Chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What analytical techniques differentiate this compound from structurally similar derivatives (e.g., nitro-substituted analogs)?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., propoxy vs. nitro groups at the para position) .
  • Tandem MS/MS : Identify unique fragmentation ions (e.g., m/z 166 for nitro derivatives vs. m/z 179 for propoxy analogs) .

Data Management & Reproducibility

Q. How should researchers document and share spectral data to ensure reproducibility?

  • Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Upload raw NMR/LC-MS files to repositories like Chemotion or RADAR4Chem.
  • Include metadata (e.g., solvent, instrument model) and reference standards (e.g., TMS for NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-(4-propoxyphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-(4-propoxyphenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.